

## A Comparative Guide to EAE Induction: MBP Ac1-9 vs. MOG 35-55

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Peptides for Inducing Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The choice of encephalitogenic peptide is critical in determining the characteristics of the resulting EAE model. This guide provides a detailed comparison of two commonly used peptides, Myelin Basic Protein Ac1-9 (MBP Ac1-9) and Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55), for the induction of EAE. We present a summary of their performance based on experimental data, detailed protocols, and visualizations of the associated biological pathways and workflows.

## **Quantitative Performance Comparison**

The selection of a specific peptide and mouse strain combination for EAE induction results in distinct disease phenotypes. The following table summarizes key quantitative parameters for EAE induced by **MBP Ac1-9** and MOG 35-55.



Feature	MBP Ac1-9	MOG 35-55
Typical Mouse Strain	B10.PL (H-2u)[1]	C57BL/6 (H-2b)[2]
Typical Disease Course	Monophasic[1][2]	Chronic or Relapsing- Remitting[2]
Disease Incidence	>90%[3]	80-100%
Typical Day of Onset	10 - 14 days	9 - 14 days
Typical Peak of Disease	~ Day 15 - 21	~ Day 15 - 22
Mean Maximal Score	2.5 - 3.5	3.0 - 4.0
Primary Effector T-cells	CD4+ T cells (Th1 skewed)[4]	CD4+ T cells (Th1 and Th17) [5]
B-cell Requirement	Not essential for induction[6]	Can play a role, especially with whole MOG protein[4]

## **Experimental Protocols**

Detailed and consistent experimental protocols are crucial for reproducible EAE induction. Below are standardized protocols for inducing EAE with MBP Ac1-9 and MOG 35-55.

## **EAE Induction with MBP Ac1-9 in B10.PL Mice**

This protocol is adapted from established methods for inducing a monophasic EAE course.

#### Materials:

- MBP Ac1-9 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Female B10.PL mice (8-12 weeks old)



#### Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MBP Ac1-9 in CFA. A common concentration is 1-2 mg/mL of MBP Ac1-9 and 4 mg/mL of M. tuberculosis in CFA. The peptide and CFA are mixed in a 1:1 ratio.
- Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 μL of the emulsion, typically split across two sites on the flank. This delivers a total of 50-100 μg of MBP Ac1-9 per mouse.
- Pertussis Toxin Administration (Day 0 and 2): Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 μL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 postimmunization. Use a standard 0-5 scoring scale.

### EAE Induction with MOG 35-55 in C57BL/6 Mice

This protocol is a standard method for inducing a chronic or relapsing-remitting form of EAE.[2]

#### Materials:

- MOG 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

#### Procedure:

 Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. A typical concentration is 1-2 mg/mL of MOG 35-55 and 4-5 mg/mL of M. tuberculosis in CFA, mixed in a 1:1 ratio.



- Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 μL of the emulsion over two sites on the upper back. This delivers 100-200 μg of MOG 35-55 per mouse.[3]
- Pertussis Toxin Administration (Day 0 and 2): Administer 100-300 ng of PTX i.p. in 100-200  $\mu$ L of PBS on Day 0 and Day 2.[3]
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE from day 7 postimmunization using a standard 0-5 scoring scale.

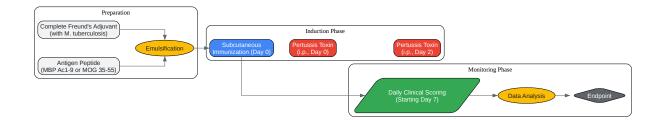
#### Standard EAE Clinical Scoring Scale:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or ataxia
- 3: Complete hind limb paralysis
- 4: Hind limb paralysis and forelimb weakness
- 5: Moribund or dead

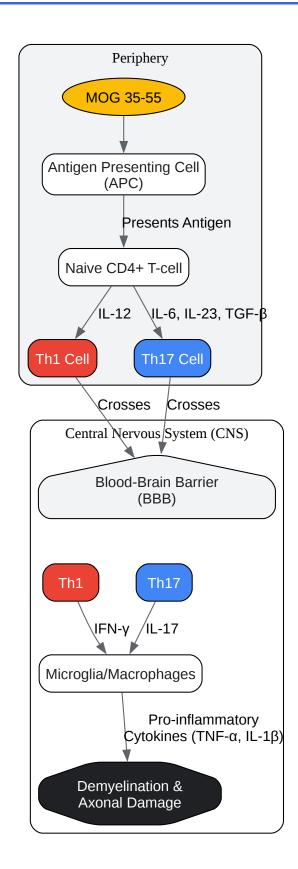
# Visualizing the Process: Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

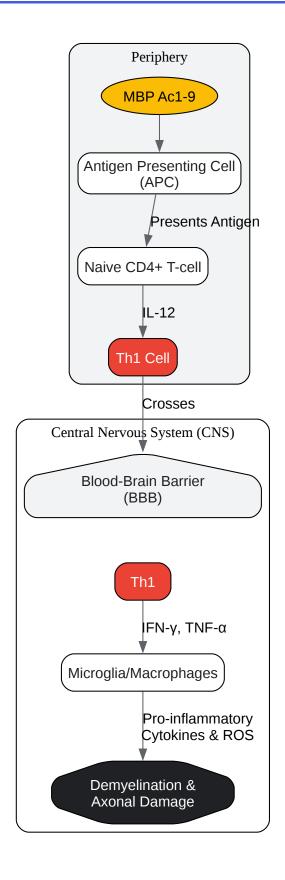












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